molecular formula C12H23NO5 B13333703 2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid

2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid

Cat. No.: B13333703
M. Wt: 261.31 g/mol
InChI Key: BYFSCSFEOUXUTO-UHFFFAOYSA-N
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Description

However, the structurally related compound 7-((tert-butoxycarbonyl)amino)heptanoic acid (CAS: 60142-89-4) is extensively documented in and .

7-((tert-Butoxycarbonyl)amino)heptanoic acid is a carboxy-substituted amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₂₃NO₄ (MW: 245.32 g/mol), and it is characterized by a linear heptanoic acid chain with the Boc group at the 7-position amino moiety .

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(17)13-9(10(15)16)7-5-4-6-8-14/h9,14H,4-8H2,1-3H3,(H,13,17)(H,15,16)

InChI Key

BYFSCSFEOUXUTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCO)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid typically follows a multi-step approach:

  • Step 1: Starting Material Selection
    Commonly, commercially available 7-aminoheptanoic acid or its derivatives are used as the starting point.

  • Step 2: Amino Group Protection
    The amino group is protected using the tert-butoxycarbonyl (BOC) group to prevent side reactions during subsequent transformations. This is achieved by reacting the free amino acid with di-tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent like tetrahydrofuran (THF).
    The reaction conditions typically involve stirring at room temperature to 40°C until completion, monitored by analytical methods.

  • Step 3: Hydroxylation at the 7-Position
    Introduction of the hydroxyl group at the 7th carbon can be achieved via selective oxidation or hydroxylation methods. Literature reports the use of aldehyde precursors and glycine-anion equivalents such as N-(tert-butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole (TBDMSOP) to synthesize hydroxylated α-amino acids efficiently.
    Alternatively, enzymatic or chemical hydroxylation methods may be employed, depending on the stereochemical requirements.

  • Step 4: Purification and Isolation
    The reaction mixture is subjected to solvent partitioning, typically between water and ethyl acetate, to separate the amino acid derivatives. Solvent switches to isopropanol followed by azeotropic distillation remove water to yield anhydrous conditions for crystallization.
    Crystallization is induced by adding ethyl acetate, yielding a pure, free-flowing white solid product.

  • Step 5: Optional Further Modifications
    Additional steps such as Curtius rearrangement or coupling reactions (e.g., using HATU and DIPEA in DMF) are reported for derivatives and peptide synthesis involving this compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Description Typical Yield (%) Notes
1 7-Aminoheptanoic acid Starting material - Commercially available
2 (BOC)2O, KOH (aq), THF, RT to 40°C Amino group protection 85-95 Reaction monitored until amino acid consumed
3 TBDMSOP or selective hydroxylation agents Hydroxylation at C-7 70-90 Stereoselective methods available
4 Solvent partitioning, isopropanol azeotrope Purification and crystallization 80-90 Produces high purity solid
5 Coupling agents (HATU, DIPEA), DMF Optional peptide coupling or further derivatization 50-80 Used in peptide synthesis involving this acid

Research Findings and Perspectives

Protection Chemistry

The use of the BOC protecting group is well-established for amino acids due to its stability under neutral and basic conditions and facile removal under acidic conditions. The reaction with di-tert-butyl dicarbonate is efficient and scalable, with minimal side products.

Hydroxylation Techniques

Hydroxylation at the 7-position is a critical step that determines stereochemistry and biological activity. The use of N-(tert-butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole as a glycine equivalent allows for the construction of β-hydroxy-α-amino acids with controlled stereochemistry. This approach is versatile and has been applied to synthesize various hydroxylated amino acids.

Purification and Crystallization

The purification protocol involving solvent partitioning and azeotropic drying is effective in removing impurities and water, leading to high purity crystalline products suitable for further synthetic applications or biological testing.

Application in Peptide Synthesis

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 7-Aminoheptanoic acid
Amino Protection tert-Butoxycarbonyl (BOC) group via (BOC)2O
Hydroxylation Method TBDMSOP glycine equivalent or selective oxidation
Solvents Used THF, aqueous KOH, isopropanol, ethyl acetate
Temperature Range Room temperature to 80°C
Purification Technique Solvent partitioning, azeotropic drying, crystallization
Typical Yields 70-95% across steps
Analytical Monitoring TLC, HPLC, NMR, IR

Chemical Reactions Analysis

Types of Reactions

2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID is used in various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 7-((tert-butoxycarbonyl)amino)heptanoic acid with related compounds based on available evidence:

Compound CAS No. Molecular Formula Key Functional Groups Notable Properties
7-((tert-Butoxycarbonyl)amino)heptanoic acid 60142-89-4 C₁₂H₂₃NO₄ Boc-protected amine, carboxylic acid High Csp³ fraction (0.83), logP ~1.5 (estimated), storage: 2–8°C under inert atmosphere
2-{[(tert-Butoxy)carbonyl]amino}propanoic acid 3512-17-2 C₈H₁₅NO₄ Boc-protected amine, shorter chain Higher solubility due to shorter alkyl chain; used in peptide synthesis intermediates
3-Hydroxypyridine-2-carboxylic acid 874-24-8 C₆H₅NO₃ Pyridine ring, hydroxyl, carboxylic acid Aromaticity increases rigidity; logP ~0.2 (calculated), suitable for metal chelation
1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid - C₁₁H₁₉NO₄ Cyclic backbone, Boc-protected amine Enhanced metabolic stability due to cyclic structure; used in drug discovery scaffolds
Key Observations:
  • Chain Length and Solubility: The heptanoic acid derivative (C7 chain) exhibits lower solubility compared to shorter-chain analogs like 2-{[(tert-Butoxy)carbonyl]amino}propanoic acid (C3 chain) due to increased hydrophobicity .
  • Aromatic vs. Aliphatic Systems : Compounds with aromatic rings (e.g., 3-hydroxypyridine-2-carboxylic acid) display higher rigidity and polarity, whereas aliphatic Boc-protected acids favor flexible drug design .
  • Boc Protection Stability: All Boc-protected analogs show pH-sensitive deprotection, but the steric bulk of the Boc group in the heptanoic acid derivative may enhance stability in acidic environments compared to smaller analogs .

Pharmacological and Physicochemical Properties

Parameter 7-((tert-Boc)amino)heptanoic acid 2-{[(tert-Boc)amino}propanoic acid 3-Hydroxypyridine-2-carboxylic acid
Molecular Weight (g/mol) 245.32 189.21 139.11
logP (Estimated) 1.5 0.8 0.2
Heavy Atoms 17 13 10
Aromatic Heavy Atoms 0 0 6
Storage Conditions 2–8°C (inert atmosphere) Room temperature Ambient
Insights:
  • Lipophilicity: The heptanoic acid derivative’s longer alkyl chain increases logP, favoring membrane permeability but reducing aqueous solubility .
  • Synthetic Utility: Boc-protected heptanoic acid is preferred in peptide elongation and prodrug design, whereas cyclopentane-based analogs () are used in constrained architectures .

Biological Activity

2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid, also known by its CAS number 60142-89-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₃NO₄
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 60142-89-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines from unwanted reactions.

Biological Activity

The biological activity of 2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid primarily revolves around its potential as an enzyme inhibitor and its role in metabolic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, thereby influencing pathways related to lipid metabolism and inflammation.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in models of ischemic stroke and neurodegenerative diseases. The inhibition of specific enzymes may lead to reduced neuronal damage during ischemic events.

Research Findings

Recent studies have focused on the pharmacological profiles of compounds similar to 2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid. For instance, research on related compounds has shown promising results in reducing infarction size in animal models, suggesting that the modulation of glucocorticoid levels through enzyme inhibition could be a therapeutic target .

Case Studies

  • Neuroprotection in Ischemia Models :
    • A study demonstrated that compounds with similar structural motifs provided significant neuroprotection when administered post-ischemia, leading to decreased neuronal death and improved functional outcomes .
  • Metabolic Studies :
    • Investigations into the metabolic pathways affected by this compound revealed alterations in lipid profiles, indicating potential applications in treating metabolic disorders .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Study ReferenceBiological ActivityKey Findings
NeuroprotectionReduction in infarction size; potential for treating ischemic conditions
Metabolic modulationAltered lipid metabolism; implications for metabolic disorders
Enzyme inhibitionInhibition of specific enzymes linked to inflammatory pathways

Q & A

Q. What are the key considerations for designing derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Lipophilicity Optimization : Adjust logP values to 2–3 using substituents like fluorinated aryl groups .
  • Prodrug Strategies : Esterify the hydroxyl group to improve passive diffusion, with enzymatic cleavage in target tissues .

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